N,N-Diethylbutyramide

Description

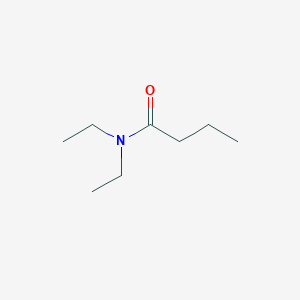

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-4-7-8(10)9(5-2)6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQSTBHGKNNPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061495 | |

| Record name | Butanamide, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114-76-7 | |

| Record name | N,N-Diethylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylbutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylbutanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIETHYLBUTYRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKR596855W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of N,N-Diethylbutyramide

This guide provides a comprehensive technical overview of N,N-Diethylbutyramide, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's chemical and physical properties, spectroscopic profile, synthesis, and safety considerations, grounded in established scientific principles and supported by authoritative references.

Introduction and Overview

This compound, also known as N,N-diethylbutanamide, is a tertiary amide with the chemical formula C₈H₁₇NO.[1][2] It is a notable compound in organic synthesis and has been investigated for its pharmacological properties. One of its documented uses is as a pretreatment to modulate the psychoactive effects of N,N-Dimethyltryptamine (DMT).[3] This guide aims to be a definitive resource, consolidating critical data and procedural insights for the effective handling and application of this compound in a research setting.

Chemical Structure and Identification

The molecular structure of this compound consists of a butyryl group attached to a nitrogen atom which is, in turn, substituted with two ethyl groups. This structure imparts specific chemical and physical characteristics to the molecule.

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | N,N-diethylbutanamide | [1] |

| CAS Number | 1114-76-7 | [2] |

| Molecular Formula | C₈H₁₇NO | [1][2] |

| Molecular Weight | 143.23 g/mol | [1] |

| Canonical SMILES | CCCC(=O)N(CC)CC | [3] |

| InChI Key | CDQSTBHGKNNPSY-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental setups.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Colorless liquid (predicted) | [4] |

| Boiling Point | 207.3 °C at 760 mmHg | [3] |

| Density | 0.868 g/cm³ | [3] |

| Flash Point | 78.2 °C | [3] |

| Refractive Index | 1.432 | [3] |

| Vapor Pressure | 0.227 mmHg at 25°C | [3] |

| LogP | 1.65490 | [3] |

| Solubility | Generally soluble in polar organic solvents. | [5] |

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to the different carbon and hydrogen environments in the molecule. Due to restricted rotation around the amide C-N bond, the signals for the ethyl groups can be complex.[6]

-

¹H NMR: The spectrum will show signals for the methyl and methylene protons of the butyryl and the two ethyl groups. The protons on the carbons alpha to the nitrogen and the carbonyl group will be the most deshielded.

-

¹³C NMR: The spectrum will display distinct peaks for each of the carbon atoms in the molecule. The carbonyl carbon will appear at the lowest field (highest ppm value).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typical for amides.[7][8] The absence of N-H stretching bands confirms its tertiary amide structure.

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Amide) | ~1645 | Strong, characteristic carbonyl stretch |

| C-H (Alkyl) | ~2870-2970 | Stretching vibrations |

| C-N | ~1140 | Stretching vibration |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 143.[2] The fragmentation pattern is characterized by cleavage of the C-C bonds adjacent to the carbonyl group and alpha-cleavage at the nitrogen atom.[9][10] A prominent peak is often observed at m/z = 58.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the nucleophilic acyl substitution of butyryl chloride with diethylamine.[11][]

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism.[5][13] The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of butyryl chloride, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final amide product.[5][14]

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

-

Butyryl chloride

-

Diethylamine

-

Dichloromethane (DCM) or other suitable aprotic solvent[11]

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine (2.2 equivalents) in DCM and cool the solution in an ice-water bath. The excess diethylamine acts as a base to neutralize the HCl byproduct.[4]

-

Addition of Butyryl Chloride: Slowly add butyryl chloride (1.0 equivalent) dropwise to the stirred diethylamine solution. Maintain the reaction temperature below 10°C as the reaction is exothermic.[15]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction is complete.[4]

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[15]

-

Drying: Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.[15]

Applications and Research Context

This compound has been noted for its role in pharmacological research, particularly in studies involving tryptamines. Its use as a pretreatment before the administration of N,N-Dimethyltryptamine (DMT) has been reported to decrease the hallucinogenic activity of DMT.[3] Further research into its mechanism of action and potential applications in modulating the effects of psychoactive compounds may be a fruitful area of investigation. Additionally, N,N-disubstituted amides are valuable intermediates in organic synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.

-

First Aid Measures:

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[16]

Detailed toxicological data for this compound is not extensively available in the provided search results. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.[13][16]

References

-

reaction between acyl chlorides and amines - addition / elimination - Chemguide. (n.d.). Retrieved January 12, 2026, from [Link]

-

Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Retrieved January 12, 2026, from [Link]

-

Amides Preparation and Reactions Summary - Chemistry Steps. (n.d.). Retrieved January 12, 2026, from [Link]

-

N,N-Diethylbutanamide | C8H17NO | CID 66192 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound - NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 12, 2026, from [Link]

-

This compound - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

n-BUTYRYL CHLORIDE - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound - NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025, January 1). Retrieved January 12, 2026, from [Link]

-

Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. N,N-Diethylbutanamide | C8H17NO | CID 66192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. This compound [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Amide Synthesis [fishersci.it]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. echemi.com [echemi.com]

N,N-Diethylbutyramide CAS number and molecular weight

An In-Depth Technical Guide to N,N-Diethylbutyramide: Synthesis, Properties, and Applications

Introduction

This compound (DEBA) is a tertiary amide with the chemical formula C₈H₁₇NO. As a disubstituted amide, it lacks the hydrogen atom on the nitrogen, which imparts specific chemical properties, such as a lower boiling point compared to its primary and secondary amide counterparts and an inability to act as a hydrogen bond donor. This guide provides a comprehensive overview of this compound, tailored for researchers and drug development professionals. We will delve into its physicochemical properties, synthesis methodologies with mechanistic insights, known applications, spectroscopic signature, and essential safety protocols.

Physicochemical and Structural Data

A summary of the key identifiers and physical properties of this compound is presented below. This data is crucial for its identification, handling, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 1114-76-7 | [1][2] |

| Molecular Formula | C₈H₁₇NO | [3][4] |

| Molecular Weight | 143.23 g/mol | [5][6] |

| IUPAC Name | N,N-diethylbutanamide | [6] |

| Appearance | Colorless Liquid (Predicted) | [1] |

| Boiling Point | ~207.3 °C at 760 mmHg | [3][4] |

| Density | ~0.868 g/cm³ | [3][4] |

| Flash Point | ~78.2 °C | [3][4] |

| Refractive Index | ~1.432 | [3][7] |

Synthesis and Mechanistic Considerations

The most common and industrially scalable synthesis of this compound involves the acylation of diethylamine with an activated butyric acid derivative, typically butyryl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Primary Synthesis Route: Schotten-Baumann Reaction

The reaction proceeds via the nucleophilic attack of diethylamine on the highly electrophilic carbonyl carbon of butyryl chloride. The lone pair of electrons on the nitrogen atom of diethylamine acts as the nucleophile. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. An excess of the amine or the addition of a non-nucleophilic base (like triethylamine or pyridine) is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for amide synthesis and should be performed by qualified personnel with appropriate safety precautions.[8]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve diethylamine (2.2 equivalents) in dichloromethane (DCM, 100 mL). Cool the solution to 0 °C using an ice bath. The excess diethylamine serves as both the reactant and the base to neutralize the HCl byproduct.[8]

-

Addition of Acyl Chloride: Add butyryl chloride (1.0 equivalent) dropwise to the cooled, stirring solution of diethylamine over 30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess diethylamine), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.[8]

Key Applications and Research Areas

While this compound is primarily available as a research chemical, its applications are specific.

-

Pharmacological Research: Several chemical suppliers note that this compound has been used as a pretreatment before the administration of N,N-Dimethyltryptamine (DMT) to decrease its hallucinogenic activity.[3][5] The exact mechanism for this effect is not well-documented in readily available literature, but it suggests a potential modulatory role on receptors or metabolic pathways associated with DMT. This application remains an area for further scientific investigation.

-

Organic Synthesis: As a tertiary amide, it can be used as a stable intermediate in multi-step organic syntheses. The amide functional group is relatively robust but can be reduced or otherwise modified under specific conditions.

-

Industrial and Scientific Research: It is broadly classified for use in industrial and scientific research, likely as a solvent or a starting material for the synthesis of more complex molecules.[4]

Caption: Logical relationship of DEBA as a pretreatment agent.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by the absence of an N-H proton signal (typically found between 6-8 ppm for secondary amides).[9] The spectrum will show distinct signals for the butyl and ethyl groups.

-

Butyl group: A triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, and a triplet for the methylene group adjacent to the carbonyl.

-

Ethyl groups: Two overlapping quartets for the two N-CH₂ groups and two overlapping triplets for the two terminal CH₃ groups. The diastereotopic nature of the methylene protons on the ethyl groups may lead to more complex splitting patterns depending on the solvent and temperature.

-

-

¹³C NMR Spectroscopy: The carbon NMR will show 8 distinct signals corresponding to each carbon atom in the molecule, including the characteristic amide carbonyl signal around 170-180 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the C=O stretch (amide I band) typically found around 1630-1660 cm⁻¹. A key diagnostic feature is the complete absence of the N-H stretching band that is present in primary and secondary amides (around 3300 cm⁻¹).[9][10]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 143. Key fragmentation patterns would involve alpha-cleavage adjacent to the nitrogen and carbonyl group.[2]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound. Information is derived from available Safety Data Sheets (SDS).[1][4][11]

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4][11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[1][11]

-

In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water.[11]

-

If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11]

-

If ingested: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

Disclaimer: This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted with a thorough understanding of the associated hazards and in compliance with institutional safety regulations.

References

-

This compound - LookChem. (URL: [Link])

-

Enumerate the differences between the IR and1H NMR spectra of but... | Study Prep in Pearson+. (URL: [Link])

-

N,N-Diethylbutanamide | C8H17NO | CID 66192 - PubChem - NIH. (URL: [Link])

-

Safety Data Sheet: N,N-dimethylbutylamine - Chemos GmbH&Co.KG. (URL: [Link])

-

N,N-diethylbutanamide|1114-76-7 - MOLBASE Encyclopedia. (URL: [Link])

-

This compound - the NIST WebBook. (URL: [Link])

-

Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). (URL: [Link])

-

This compound (C8H17NO) - PubChemLite. (URL: [Link])

-

This compound - the NIST WebBook (IR Spectrum). (URL: [Link])

-

Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC - NIH. (URL: [Link])

-

China N,N-diethylbutyrylamide manufacturer | N,N-diethylbutanamide supplier | CAS:1114-76-7. (URL: [Link])

-

This compound - the NIST WebBook (Phase change data). (URL: [Link])

Sources

- 1. fishersci.com [fishersci.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 1114-76-7 [chemicalbook.com]

- 6. N,N-Diethylbutanamide | C8H17NO | CID 66192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N-diethylbutanamide|1114-76-7 - MOLBASE Encyclopedia [m.molbase.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Enumerate the differences between the IR and1H NMR spectra of but... | Study Prep in Pearson+ [pearson.com]

- 10. This compound [webbook.nist.gov]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of N,N-Diethylbutyramide from Butyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N,N-Diethylbutyramide, a tertiary amide with applications in various chemical and pharmaceutical contexts. The primary focus is on its preparation from butyryl chloride and diethylamine, a classic and efficient example of nucleophilic acyl substitution. This document delves into the reaction's mechanistic underpinnings, offers a detailed experimental protocol, and outlines essential safety and analytical considerations.

Foundational Principles: The Chemistry of Amide Bond Formation

The reaction between an acyl chloride, such as butyryl chloride, and an amine, like diethylamine, is a robust and widely employed method for constructing amide bonds.[1] This prevalence is due to the high reactivity of the acyl chloride, which acts as a potent electrophile. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The lone pair of electrons on the nitrogen atom of diethylamine initiates a nucleophilic attack on the electrophilic carbonyl carbon of butyryl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion as a leaving group. A base is necessary to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion. In this synthesis, an excess of diethylamine can conveniently serve as the base.

Visualizing the Process: Reaction Mechanism and Workflow

To fully grasp the synthesis, it is helpful to visualize both the chemical transformation at the molecular level and the overall experimental process.

Caption: The reaction mechanism for the synthesis of this compound.

Caption: A general experimental workflow for the synthesis and purification of this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Butyryl chloride | C₄H₇ClO | 106.55 | 10.65 g | 0.1 |

| Diethylamine | C₄H₁₁N | 73.14 | 16.1 g (2.2 eq) | 0.22 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| 1 M Hydrochloric acid | HCl | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

3.2. Equipment

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

3.3. Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser, dissolve diethylamine (16.1 g, 0.22 mol) in 100 mL of dichloromethane (DCM).

-

Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Addition of Butyryl Chloride: Slowly add butyryl chloride (10.65 g, 0.1 mol) dropwise to the stirred diethylamine solution via the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, so maintain the temperature of the reaction mixture below 10 °C during the addition.[1][2]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction proceeds to completion.[1][2]

3.4. Work-up and Purification

-

Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl to remove excess diethylamine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove residual water.[3]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.[3]

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation.[3] this compound has a boiling point of 207.3 °C at 760 mmHg.[4]

Safety Precautions: A Paramount Consideration

A thorough understanding and implementation of safety protocols are critical for this synthesis.

-

Butyryl Chloride: This reagent is highly flammable, corrosive, and causes severe skin burns and eye damage.[5][6] It reacts with water, evolving hydrogen chloride, which is an irritating and corrosive gas.[5] Handle butyryl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Keep it away from heat, sparks, and open flames.[5][8] In case of a fire, use carbon dioxide, dry chemical powder, or appropriate foam for extinction.[5]

-

Diethylamine: This compound is a highly flammable liquid and vapor. It is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[8] Use in a well-ventilated fume hood and wear appropriate PPE.

-

General Hygiene: Wash hands thoroughly after handling and before any breaks.[7][8] Contaminated clothing should be changed immediately and washed before reuse.[8]

Product Characterization: Verifying the Outcome

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

5.1. Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₇NO[4][9][10][11] |

| Molecular Weight | 143.23 g/mol [12] |

| Appearance | Colorless liquid |

| Boiling Point | 207.3 °C at 760 mmHg[4] |

| Density | 0.868 g/cm³[4] |

5.2. Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic strong absorption band for the C=O (amide) stretching vibration, typically in the region of 1630-1680 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide distinct signals for the different types of protons in the molecule. The ethyl groups will show a quartet for the -CH₂- protons and a triplet for the -CH₃ protons. The butyryl group will exhibit signals corresponding to its -CH₂- and -CH₃ groups.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the range of 170-180 ppm, along with signals for the other carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The electron ionization mass spectrum will show a molecular ion peak corresponding to the mass of this compound.[10]

Conclusion

The synthesis of this compound from butyryl chloride and diethylamine is a fundamental and efficient chemical transformation. By understanding the underlying reaction mechanism, adhering to a detailed experimental protocol with stringent safety measures, and employing appropriate analytical techniques for characterization, researchers can reliably produce this valuable compound for further applications in drug development and scientific research.

References

- ChemTrack.org. (n.d.). Safety Guideline.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Loba Chemie. (2016). BUTYRYL CHLORIDE FOR SYNTHESIS MSDS.

- TCI Chemicals. (2024). SAFETY DATA SHEET.

- LookChem. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). N,N-Diethylbutanamide | C8H17NO. PubChem.

- KSCL. (n.d.). N-Butyryl Chloride MSDS.

- Organic Syntheses. (n.d.). n-BUTYRYL CHLORIDE.

- BenchChem. (2025). Effective purification techniques for crude N-Ethylbutanamide.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only).

- BenchChem. (2025). Synthesis of N-Ethylbutanamide from Butanoyl Chloride and Ethylamine.

- ChemicalBook. (2025). This compound | 1114-76-7.

- National Center for Biotechnology Information. (n.d.). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. PMC.

- Google Patents. (n.d.). CN102199083A - Chemical synthetic method for n-butyryl chloride.

- BenchChem. (2025). Application Note: High-Yield Synthesis of N-Ethylbutanamide.

- Unknown. (n.d.). n-BUTYRYL CHLORIDE.

- ResearchGate. (2016). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)?.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. lobachemie.com [lobachemie.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. kscl.co.in [kscl.co.in]

- 8. chemtrack.org [chemtrack.org]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. N,N-Diethylbutanamide | C8H17NO | CID 66192 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of N,N-Diethylbutyramide: boiling point, density

An In-Depth Technical Guide to the Physical Properties of N,N-Diethylbutyramide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound (CAS No. 1114-76-7), systematically named N,N-diethylbutanamide, is a tertiary amide with the chemical formula C₈H₁₇NO.[1][2][3] As a derivative of butyric acid and diethylamine, it possesses a unique set of physical properties that dictate its behavior and applications in various chemical contexts. In the fields of chemical synthesis and drug development, a thorough understanding of core physical properties such as boiling point and density is paramount for process optimization, purification, and safe handling.

This guide provides a detailed examination of the boiling point and density of this compound, grounded in established data and experimental principles. We will explore the theoretical underpinnings of these properties, present validated data, and outline detailed protocols for their empirical determination.

Section 1: Boiling Point of this compound

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For amides, this property is heavily influenced by intermolecular forces.

Theoretical Context: Intermolecular Forces in Tertiary Amides

Amides as a class exhibit high boiling points due to the polarity of the amide group.[4] However, the specific structure of this compound, a tertiary amide, is critical to its behavior. Unlike primary and secondary amides, tertiary amides lack hydrogen atoms bonded to the nitrogen.[4][5] Consequently, they cannot engage in the strong intermolecular hydrogen bonding that significantly elevates the boiling points of primary and secondary amides.[4][5][6]

The dominant intermolecular forces in this compound are strong dipole-dipole interactions resulting from the highly polar carbonyl group (C=O).[5] These forces are substantial, giving it a higher boiling point than nonpolar alkanes of similar molecular weight, but generally lower than primary or secondary amides of comparable mass.[4]

Quantitative Data

The boiling point of this compound has been determined under various pressure conditions. The data are summarized below.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 207.3 °C | 760 mmHg (Atmospheric Pressure) | [1][7][8] |

| Boiling Point | 94 - 96 °C (367 - 369 K) | 15 mmHg (0.020 bar) | [2] |

Experimental Protocol: Boiling Point Determination via Thiele Tube

The Thiele tube method is a convenient and material-sparing technique for accurately determining the boiling point of a liquid sample.[9]

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small-diameter test tube (e.g., 100 x 12 mm)

-

Capillary tube (sealed at one end)

-

Sample of this compound (~0.5 mL)

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure:

-

Preparation: Fill the Thiele tube with mineral oil to a level just above the top of the side-arm.

-

Sample Assembly: Add approximately 0.5 mL of this compound to the small test tube. Place the capillary tube into the test tube with the open end down.

-

Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.

-

Immersion: Insert the thermometer and attached sample into the Thiele tube, ensuring the sample is fully immersed in the oil. The thermometer should not touch the sides of the glass.[9]

-

Heating: Gently heat the side arm of the Thiele tube. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.[9]

-

Observation (Heating Phase): As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Upon reaching the boiling point, the vapor pressure of the this compound will overcome the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.[9]

-

Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The precise moment the last bubble exits and the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure.

-

Recording: The temperature recorded at the exact moment the liquid enters the capillary tube is the boiling point of this compound. Record the ambient barometric pressure.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chem 501 Inquiry Project - Amides [sas.upenn.edu]

- 6. scienceready.com.au [scienceready.com.au]

- 7. This compound|lookchem [lookchem.com]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility of N,N-Diethylbutyramide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Scientific Innovation

N,N-Diethylbutyramide, a tertiary amide, is a compound of increasing interest in various chemical and pharmaceutical applications. Its utility as a solvent, reaction medium, or active formulation ingredient is fundamentally dictated by its solubility profile. For researchers in drug development, understanding the solubility of such a molecule is paramount, as it directly impacts formulation strategies, bioavailability, and ultimately, the therapeutic efficacy of a drug product.[1] This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents, blending theoretical principles with practical experimental guidance to empower scientists in their research endeavors.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The molecule's structure, featuring a polar amide group and nonpolar alkyl chains, gives it a distinct amphiphilic character.

| Property | Value | Source |

| Molecular Formula | C8H17NO | [2] |

| Molecular Weight | 143.23 g/mol | [2] |

| Density | 0.868 g/cm³ | [2] |

| Boiling Point | 207.3 °C at 760 mmHg | [2] |

| Flash Point | 78.2 °C | [2] |

| LogP (Octanol-Water Partition Coefficient) | 1.65 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

The LogP value of 1.65 indicates a moderate degree of lipophilicity, suggesting a preference for nonpolar environments. However, the presence of the carbonyl oxygen in the amide group, a hydrogen bond acceptor, allows for interactions with polar solvents.[2][3] This dual nature is the key to its broad solubility profile.

Theoretical Framework for Solubility Prediction

The age-old principle of "like dissolves like" is the cornerstone of solubility prediction. This principle is governed by the intermolecular forces between the solute (this compound) and the solvent molecules.

Polarity and Intermolecular Forces

This compound's polarity is intermediate. The carbonyl group (C=O) creates a significant dipole moment, making the molecule polar. However, the four ethyl groups and the butyl chain are nonpolar. As a tertiary amide, it lacks a hydrogen atom on the nitrogen, meaning it cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor via the lone pairs on the carbonyl oxygen.[3][4]

This leads to the following predictions:

-

High Solubility/Miscibility: In polar aprotic solvents (e.g., acetone, dimethylformamide) and moderately polar solvents (e.g., alcohols, ethers), where dipole-dipole interactions and hydrogen bonding (with the solvent as the donor) can occur.

-

Good Solubility: In nonpolar solvents (e.g., toluene, hexane), due to the significant nonpolar character of the alkyl chains, allowing for van der Waals interactions.

-

Limited Solubility: In highly polar, protic solvents like water, the inability to act as a hydrogen bond donor and the presence of the hydrophobic alkyl groups will limit its solubility compared to primary or secondary amides.[5]

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] The principle is that substances with similar HSP values are likely to be miscible.

Predicted Solubility Profile of this compound

Based on the physicochemical properties and theoretical principles, a qualitative solubility profile for this compound can be predicted. It is important to note that these are predictions and should be confirmed experimentally for any critical application.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Miscible | The hydroxyl group of the alcohol can act as a hydrogen bond donor to the carbonyl oxygen of the amide. The alkyl chains of both are compatible. |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | Strong dipole-dipole interactions are possible. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is compatible. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | Dipole-dipole interactions and the ability of chloroform to act as a weak hydrogen bond donor favor solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | The nonpolar character of the aromatic ring and the alkyl chains of the amide lead to favorable van der Waals interactions. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble to Miscible | The long alkyl chains of this compound promote solubility in nonpolar solvents. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible | Strong dipole-dipole interactions and similar functional groups (in the case of DMF) lead to high miscibility. |

This predicted profile is supported by the observed solubility of its close structural analog, N,N-Diethylacetamide, which is reported to be miscible with water and most organic solvents, including alcohol, ether, acetone, and benzene.[7][8]

Experimental Determination of Solubility: A Step-by-Step Protocol

For critical applications, experimental determination of solubility is essential. The shake-flask method is considered the gold standard for its accuracy and reliability.[6]

Principle

A surplus of the solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient time to reach equilibrium. The saturated solution is then separated from the excess undissolved solute, and the concentration of the solute in the clear supernatant is determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or NMR)

Protocol

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a glass vial. An excess is visually confirmed by the presence of undissolved liquid at the bottom of the vial after equilibration.

-

Add a known volume of the solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solute to settle.

-

To ensure complete separation, centrifuge the vials at a controlled temperature.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved micro-droplets.

-

Dilute the filtered sample gravimetrically or volumetrically to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the chosen analytical method (e.g., GC-FID).

-

-

Quantification and Reporting:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL, mol/L, or as "miscible").

-

Perform the experiment in triplicate to ensure reproducibility.

-

Visualization of the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on the desired application.

Sources

- 1. pharmexcil.com [pharmexcil.com]

- 2. Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kinampark.com [kinampark.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. N,N-diethylpentanamide [stenutz.eu]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hansen Solubility Parameters | Wolfram Data Repository [datarepository.wolframcloud.com]

An In-depth Technical Guide to the Postulated Mechanism of Action of N,N-Diethylbutyramide in Biological Systems

Preamble: Navigating the Known and the Unknown

In the landscape of molecular pharmacology, while many compounds are extensively characterized, others, like N,N-Diethylbutyramide, remain enigmatic. Direct research into the specific biological actions of this compound is sparse. This guide, therefore, adopts a first-principles approach, leveraging established knowledge of structurally and functionally related molecules to construct a robust, albeit postulated, framework for its mechanism of action. Our objective is to provide a scientifically rigorous foundation for future research, grounded in the principles of chemical analogy and established pharmacological pathways. We will dissect the potential biological activities of this compound by examining its core components: the butyramide backbone and the N,N-diethyl substitution. This document serves not as a definitive statement of fact, but as a detailed roadmap for investigation.

This compound: Chemical Identity and Context

This compound, also known as N,N-diethylbutanamide, is a tertiary amide derivative of butyric acid.[1][2] Its chemical structure is defined by a four-carbon butyryl group attached to a nitrogen atom which is, in turn, substituted with two ethyl groups.

| Identifier | Value |

| CAS Number | 1114-76-7[3][4] |

| Molecular Formula | C8H17NO[3][4][5] |

| Molecular Weight | 143.23 g/mol [2] |

| Synonyms | N,N-Diethylbutanamide, Butyramide, N,N-diethyl-[2][5] |

One of the few documented applications of this compound is as a pretreatment to mitigate the hallucinogenic effects of N,N-Dimethyltryptamine (DMT).[5][6] The underlying mechanism for this interaction has not been elucidated, but it suggests a potential for neuromodulatory activity.

Postulated Mechanisms of Action

Based on the activities of related short-chain fatty acids and their amide derivatives, we can hypothesize two primary, and potentially interconnected, mechanisms of action for this compound.

Histone Deacetylase (HDAC) Inhibition

The parent molecule, butyric acid, is a well-established inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes a more open chromatin state, facilitating gene expression. Derivatives of butyramide have also demonstrated inhibitory action on HDACs.[1]

It is plausible that this compound, while not a direct HDAC inhibitor itself, may act as a pro-drug. In vivo, it could be metabolized by amidases to yield butyric acid and diethylamine. The released butyric acid would then be free to exert its HDAC inhibitory effects.

Caption: Postulated HDAC Inhibition Pathway for this compound.

Modulation of Fatty Acid Amide Signaling

Fatty acid amides (FAAs) are a class of endogenous signaling lipids that includes the endocannabinoid anandamide and the sleep-inducing molecule oleamide.[7][8] The signaling of these molecules is tightly regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which degrades them into their constituent fatty acid and amine.[9]

This compound, as a fatty acid amide, could potentially interact with this system in several ways:

-

Competitive Inhibition of FAAH: It might act as a substrate or a competitive inhibitor for FAAH. By competing with endogenous FAAs for the active site of FAAH, it could slow their degradation, leading to an increase in their local concentrations and enhanced signaling.

-

Allosteric Modulation: It could bind to an allosteric site on FAAH, altering its catalytic activity.

-

Interaction with FAA Receptors: While less common for short-chain amides, it could potentially interact directly with receptors for FAAs, such as cannabinoid receptors (CB1, CB2) or other G-protein coupled receptors (GPCRs).[10]

Caption: Postulated Modulation of Fatty Acid Amide Signaling by this compound.

Experimental Protocols for Mechanism Elucidation

To validate these postulated mechanisms, a systematic experimental approach is required. The following protocols provide a framework for this investigation.

Protocol: In Vitro HDAC Inhibition Assay

Objective: To determine if this compound or its metabolite, butyric acid, inhibits HDAC activity.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of sodium butyrate as a positive control.

-

Use a commercially available HDAC activity assay kit (e.g., fluorometric). These kits typically contain a HeLa nuclear extract as a source of HDACs, a fluorogenic HDAC substrate, and a developer solution.

-

-

Assay Procedure:

-

In a 96-well microplate, add the HDAC substrate and varying concentrations of this compound, sodium butyrate, or vehicle control.

-

Initiate the reaction by adding the HeLa nuclear extract.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and measure the fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of HDAC inhibition for each concentration of the test compounds.

-

Determine the IC50 value (the concentration required for 50% inhibition) for this compound and sodium butyrate.

-

Expected Outcome: If this compound acts as a pro-drug, it will show little to no direct HDAC inhibition, while sodium butyrate will show potent inhibition. To test the pro-drug hypothesis, the assay can be repeated with the addition of a liver microsomal fraction to facilitate metabolic conversion.

Protocol: In Vitro FAAH Inhibition Assay

Objective: To assess the ability of this compound to inhibit the activity of FAAH.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Use a known FAAH inhibitor (e.g., URB597) as a positive control.

-

Use a commercially available FAAH activity assay kit or prepare cell lysates from a cell line overexpressing FAAH. The substrate is typically a fluorogenic or chromogenic amide.

-

-

Assay Procedure:

-

In a 96-well plate, add the FAAH enzyme source, the substrate, and varying concentrations of this compound, URB597, or vehicle control.

-

Incubate the plate at 37°C.

-

Measure the fluorescence or absorbance at regular intervals to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis for each condition.

-

Determine the IC50 value for this compound and the positive control.

-

Expected Outcome: If this compound is a competitive inhibitor of FAAH, it will reduce the rate of substrate hydrolysis in a concentration-dependent manner.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To determine if this compound directly binds to HDACs or FAAH in a cellular context.

Methodology:

-

Cell Treatment:

-

Culture a relevant cell line (e.g., a neuronal cell line for FAAH, a cancer cell line for HDACs).

-

Treat the cells with this compound or a vehicle control.

-

-

Thermal Challenge:

-

Heat aliquots of the cell lysates to a range of temperatures. Ligand-bound proteins are typically more resistant to thermal denaturation.

-

-

Protein Analysis:

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of the target protein (HDAC or FAAH) remaining in the soluble fraction using Western blotting or mass spectrometry.

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature for both treated and untreated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.

Caption: Experimental Workflow for Elucidating the Mechanism of Action.

Concluding Remarks and Future Directions

The exploration of this compound's mechanism of action is currently in its nascent stages. The hypotheses presented in this guide, centered on HDAC inhibition and modulation of fatty acid amide signaling, offer tangible starting points for investigation. The provided experimental protocols are designed to systematically test these hypotheses and pave the way for a more comprehensive understanding of this compound's biological role. Future research should also consider broader screening against a panel of receptors and enzymes, particularly those involved in neurotransmission, given its documented interaction with the effects of DMT. A thorough investigation into its metabolic fate in vivo will be critical to distinguishing between the direct action of the parent compound and the effects of its metabolites. Through such a structured and scientifically rigorous approach, the pharmacological profile of this compound can be brought into clearer focus, potentially revealing novel therapeutic applications.

References

-

Butyramide - Wikipedia. [Link]

-

Lea, M. A., Xiao, Q., Sadhukhan, A., Sharma, S., & Newmark, H. L. (1993). Butyramide and monobutyrin: growth inhibitory and differentiating agents. Anticancer Research, 13(1), 145-149. [Link]

-

Fatty Acid Amide Signaling Molecules - ResearchGate. [Link]

-

This compound - LookChem. [Link]

-

Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC. [Link]

-

Fatty acid amide - Wikipedia. [Link]

-

Short-chain fatty acids:small molecules from microbiota w big impact in the host by Dr. Marco Vinolo - YouTube. [Link]

-

This compound - NIST WebBook. [Link]

-

Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PubMed Central. [Link]

-

This compound - NIST WebBook. [Link]

-

N,N-Diethylbutanamide | C8H17NO | CID 66192 - PubChem. [Link]

-

N,N-diethyl-2,2-dimethylbutanamide | C10H21NO | CID 4630304 - PubChem. [Link]

-

This compound - NIST WebBook. [Link]

-

Signal transduction of stress via ceramide - PMC - PubMed Central. [Link]

Sources

- 1. Butyramide - Wikipedia [en.wikipedia.org]

- 2. N,N-Diethylbutanamide | C8H17NO | CID 66192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | 1114-76-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Fatty acid amide - Wikipedia [en.wikipedia.org]

- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of N,N-Diethylbutyramide

Introduction: The Analytical Imperative for N,N-Diethylbutyramide

In the landscape of chemical research and development, particularly within the pharmaceutical and materials science sectors, the unambiguous structural confirmation of molecular entities is paramount. This compound (CAS No. 1114-76-7, Formula: C₈H₁₇NO), a tertiary amide, serves as a valuable intermediate and building block.[1][2][3] Its chemical identity, purity, and stability are foundational to the integrity of any downstream application. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound.

This document is structured not as a rigid protocol, but as a logical workflow that mirrors the process of scientific inquiry. We will delve into the why behind the data, offering insights grounded in the fundamental principles of each analytical technique to provide a self-validating system for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

While direct experimental data from primary databases was not fully retrieved for this guide, a robust and reliable prediction of the NMR spectra can be made based on established principles of chemical shifts and coupling constants for similar aliphatic amides. This predictive approach is a common and necessary practice in synthetic chemistry for anticipating spectral outcomes and for the initial assessment of newly synthesized compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides a map of all hydrogen atoms within the molecule. The key to its interpretation lies in understanding how the electronic environment of a proton influences its resonance frequency (chemical shift) and how neighboring protons cause signal splitting (spin-spin coupling).

The structure of this compound (CH₃CH₂CH₂C(=O)N(CH₂CH₃)₂) suggests five distinct proton environments, leading to five unique signals.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | CH₃ -CH₂-CH₂-C(=O)- | ~0.9 | Triplet (t) | 3H |

| b | -CH₂-CH₂ -C(=O)- | ~1.6 | Sextet (sxt) | 2H |

| c | -CH₂ -C(=O)-N- | ~2.2 | Triplet (t) | 2H |

| d | -N-(CH₂-CH₃ )₂ | ~1.1 | Triplet (t) | 6H |

| e | -N-(CH₂ -CH₃)₂ | ~3.3 | Quartet (q) | 4H |

Expert Interpretation & Causality:

-

Signal 'a' (Butyryl-CH₃): Located at the terminus of the alkyl chain, these protons are the most shielded (furthest from electronegative atoms) and thus appear at the lowest chemical shift (~0.9 ppm). They are split into a triplet by the two adjacent 'b' protons (n+1 rule, 2+1=3).

-

Signal 'b' (Butyryl-CH₂): These methylene protons are adjacent to both an alkyl group and the alpha-methylene group. Their signal, predicted around 1.6 ppm, is more complex. It will be split by the three 'a' protons and the two 'c' protons, resulting in a sextet (or multiplet).

-

Signal 'c' (α-CH₂): These protons are alpha to the carbonyl group. The electron-withdrawing nature of the carbonyl deshields them, shifting their signal downfield to ~2.2 ppm. They are split into a triplet by the two neighboring 'b' protons.

-

Signals 'd' and 'e' (N-Ethyl groups): Due to restricted rotation around the C-N amide bond, the two ethyl groups may not be chemically equivalent. However, in many simple aliphatic amides at room temperature, they appear as a single set of signals due to rapid rotation on the NMR timescale. The methyl protons ('d') at ~1.1 ppm are split into a triplet by the adjacent methylene protons ('e'). The methylene protons ('e') are directly attached to the nitrogen atom, which is deshielding, causing a significant downfield shift to ~3.3 ppm. Their signal is a quartet due to coupling with the three methyl protons ('d').

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. As it is typically acquired with proton decoupling, each unique carbon atom appears as a single line.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Label | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | C =O | ~172 |

| 2 | -C H₂-C(=O)- | ~36 |

| 3 | -CH₂-C H₂-C(=O)- | ~19 |

| 4 | C H₃-CH₂-CH₂- | ~14 |

| 5 | -N-(C H₂-CH₃)₂ | ~42 & ~40 (potential non-equivalence) |

| 6 | -N-(CH₂-C H₃)₂ | ~14 & ~13 (potential non-equivalence) |

Expert Interpretation & Causality:

-

Carbonyl Carbon ('1'): The carbonyl carbon is the most deshielded carbon in the molecule due to the direct attachment of a highly electronegative oxygen atom, resulting in a characteristic signal far downfield (~172 ppm). This peak is often of lower intensity due to relaxation effects.[4]

-

Aliphatic Carbons ('2', '3', '4'): The chemical shifts of the butyryl chain carbons decrease as their distance from the electron-withdrawing carbonyl group increases. The α-carbon ('2') is most deshielded (~36 ppm), followed by the β-carbon ('3') and the terminal γ-methyl carbon ('4').

-

N-Ethyl Carbons ('5', '6'): The methylene carbons ('5') attached to the nitrogen appear around 40-42 ppm. The terminal methyl carbons ('6') are found further upfield. As with the protons, restricted rotation about the C-N amide bond can lead to two separate signals for each of the ethyl carbons, though they may appear as single, potentially broadened, peaks if rotation is fast.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. CDCl₃ is chosen for its excellent solubilizing properties for nonpolar to moderately polar compounds and its well-defined residual solvent peak.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

Insert the sample and lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A half-height linewidth of <0.5 Hz for the TMS signal is a good benchmark.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a 30-degree pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio (>100:1 for the smallest signal).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a wider spectral width (e.g., 0 to 220 ppm).

-

A longer relaxation delay (5-10 seconds) may be necessary for the quantitative observation of all carbons, especially the quaternary carbonyl carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.[4]

-

Integrate the ¹H signals and measure the chemical shifts and coupling constants.

-

Pick and label the peaks in both spectra.

-

Visualization: NMR Experimental Workflow

Caption: Workflow for ATR-FTIR analysis of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. For this compound, Electron Ionization (EI) is a common method that provides a reproducible fragmentation "fingerprint."

The molecular ion peak (M⁺˙) confirms the molecular weight, and the fragmentation pattern provides corroborating evidence for the proposed structure.

Table 4: Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |

| 143 | ~10% | [C₈H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |

| 100 | ~95% | [C₅H₁₀NO]⁺ | α-cleavage (loss of C₃H₇˙) |

| 72 | ~25% | [C₄H₁₀N]⁺ | α-cleavage (loss of C₄H₇O˙) |

| 58 | ~100% | [C₃H₈N]⁺ | McLafferty Rearrangement |

Data sourced from the NIST Chemistry WebBook. [2]

Expert Interpretation & Causality:

-

Molecular Ion (m/z 143): The presence of a peak at m/z 143 confirms the molecular weight of this compound (143.23 g/mol ). [1]The presence of one nitrogen atom means the molecular weight is an odd number, consistent with the Nitrogen Rule.

-

α-Cleavage (m/z 100 and 72): Amides readily undergo cleavage at the bonds alpha to the carbonyl group.

-

Loss of a propyl radical (•C₃H₇): Cleavage of the bond between the carbonyl carbon and the alpha-carbon of the butyryl group results in the formation of a stable acylium ion at m/z 100. This is often a very prominent peak in the spectra of tertiary amides.

-

Loss of a butyryl radical (•C₄H₇O): Cleavage of the C-N bond can lead to the formation of the diethylaminium ion at m/z 72.

-

-

McLafferty Rearrangement (m/z 58): This is a highly characteristic fragmentation for carbonyl compounds containing a γ-hydrogen on an alkyl chain. The carbonyl oxygen abstracts a hydrogen atom from the γ-carbon, leading to the elimination of a neutral alkene (propene, C₃H₆) and the formation of a radical cation at m/z 58. This fragment is often the base peak (the most intense peak) in the spectrum, as it is here.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile liquids like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Method Setup:

-

Injector: Set to 250 °C in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Column: Use a standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This ensures good separation from any potential impurities.

-

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Method Setup:

-

Interface Temperature: Set to 280 °C.

-

Ion Source: Use Electron Ionization (EI) at 70 eV. This standard energy ensures reproducible fragmentation patterns that are comparable to library spectra.

-

Ion Source Temperature: Set to 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample.

-

Acquire the data.

-

Analyze the resulting chromatogram to determine the retention time of the compound.

-

Extract the mass spectrum from the corresponding chromatographic peak and compare it to a reference library (e.g., NIST) for confirmation.

-

Visualization: MS Fragmentation & Workflow

Caption: Key EI fragmentation pathways for this compound.

Conclusive Summary & Safety Precautions

The collective evidence from NMR, IR, and Mass Spectrometry provides a definitive and self-consistent structural confirmation of this compound.

-

NMR elucidates the precise carbon-hydrogen framework, detailing the connectivity of the butyryl and N-diethyl groups.

-

IR confirms the presence of the key tertiary amide functional group through its characteristic C=O stretch and the notable absence of N-H bonds.

-

MS verifies the correct molecular weight and provides a fragmentation pattern, including a base peak from a McLafferty rearrangement, that is perfectly aligned with the assigned structure.

Safety and Handling

As a matter of professional practice, appropriate safety measures must always be observed when handling chemical reagents.

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). [5]* Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [5]* Storage: Store the compound in a tightly closed container in a cool, dry place away from incompatible materials. [6]* First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists. [5] This multi-technique approach ensures the highest level of confidence in the identity and quality of this compound, upholding the standards of scientific integrity required in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66192, N,N-Diethylbutanamide. Retrieved from [Link].

-

NIST (2024). This compound in NIST Chemistry WebBook, SRD 69. Retrieved from [Link].

-

NIST (2024). IR Spectrum for this compound in NIST Chemistry WebBook. Retrieved from [Link].

-

MOLBASE (n.d.). N,N-diethylbutanamide | 1114-76-7. Retrieved from [Link].

- Supporting Information (n.d.). General procedure for N-Boc protection of amines. Retrieved from a general chemistry procedure document.

-

Oregon State University (n.d.). 13C NMR Chemical Shift. Retrieved from [Link].

-

University of Wisconsin (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link].

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link].

-

SpectraBase (n.d.). n,n-Diethylbenzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Potential Research Applications of N,N-Diethylbutyramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylbutyramide, a tertiary amide with the chemical formula C₈H₁₇NO, presents a compelling subject for multifaceted research endeavors. While its historical applications have been niche, emerging evidence and theoretical considerations point toward significant potential in neuropharmacology and as an arthropod repellent. This technical guide provides a comprehensive overview of this compound, delving into its physicochemical characteristics, plausible mechanisms of action, and detailed experimental protocols to investigate its promising applications. We will explore its potential as a modulator of serotonergic psychedelics, specifically N,N-Dimethyltryptamine (DMT), and its viability as an insect repellent. This document is intended to serve as a foundational resource for researchers poised to unlock the full scientific potential of this versatile molecule.

Introduction to this compound: A Molecule of Latent Potential

This compound, also known as N,N-Diethylbutanamide, is a relatively simple aliphatic amide that has remained largely under the radar of mainstream scientific investigation.[1][2] However, its structural features – a butyryl hydrocarbon tail coupled with a diethylamino group – suggest a capacity for diverse biological interactions. This guide will illuminate two primary avenues of research where this compound could make a significant impact: the modulation of psychoactive compounds and the development of novel insect repellents.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to designing meaningful experiments. The key physicochemical parameters of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO | [1][3] |

| Molecular Weight | 143.23 g/mol | [2] |

| CAS Number | 1114-76-7 | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 207.3 °C at 760 mmHg | [1] |

| Density | 0.868 g/cm³ | [1] |

| LogP (predicted) | 1.3 - 1.65 | [1] |

| Solubility | Soluble in polar organic solvents |